Diethyl 2-[(4-fluoroanilino)methylene]malonate
Overview
Description
Diethyl 2-[(4-fluoroanilino)methylene]malonate is a useful research compound. Its molecular formula is C14H16FNO4 and its molecular weight is 281.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursor for Quinoline Derivatives with Biological Activities
Diethyl 2-[(4-fluoroanilino)methylene]malonate serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives exhibit a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotective properties. The synthesis of such molecules, specifically diethyl 2-((4-nitroanilino)methylene)malonate, involves a nucleophilic vinyl substitution process that can be performed at room temperature. This method provides an efficient pathway for producing these important compounds on an industrial scale, highlighting its significance in pharmaceutical research and development (Valle et al., 2018).
Supramolecular Architecture
The supramolecular architecture of diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates has been explored, revealing the critical role of hydrogen bonding due to regioisomerism. These compounds exhibit unique crystal structures that are significantly influenced by intramolecular and intermolecular hydrogen bonding. The study of these structural characteristics can enhance our understanding of molecular interactions, which is vital in the design of new materials and molecules with desired properties (Ilangovan et al., 2013).
Fluorochromic Dyes
Diethyl [(acridinium-9-ylamino)methylene]malonate and related compounds have been investigated for their potential as fluorochromic dyes. These studies have focused on understanding the photoinduced intramolecular charge transfer processes within these molecules. Such research is crucial for developing new materials for optical applications, including sensors and imaging technologies. The ability to manipulate the fluorescence characteristics of these dyes through molecular design opens up new avenues for scientific exploration and technological advancement (Pereira & Gehlen, 2006).
High Voltage Lithium Ion Batteries
The use of bis(trimethylsilyl) 2-fluoromalonate derivatives as electrolyte additives in high voltage lithium ion batteries represents another innovative application of related compounds. These additives have shown to improve the performance and longevity of batteries by preventing the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces and maintaining the crystal structure of cathode materials. This research contributes to the development of more efficient and durable power sources for a wide range of electronic devices (Lyu et al., 2019).
Properties
IUPAC Name |
diethyl 2-[(4-fluoroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQPGUZNBTTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344299 | |
Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26832-96-2 | |
Record name | Diethyl 2-[(4-fluoroanilino)methylene]malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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